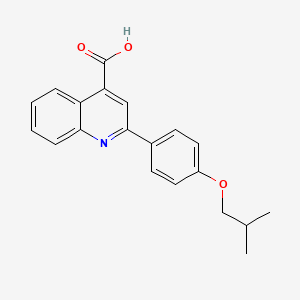

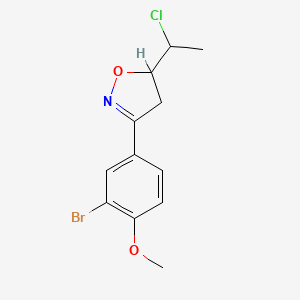

![molecular formula C14H9ClN2O2 B2552202 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 339098-53-2](/img/structure/B2552202.png)

2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a derivative of 1H-pyrrole-2,5-dione, which is a class of compounds known for their potential applications in various fields, including as corrosion inhibitors and in pharmaceutical chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties due to the presence of the pyrrolopyridine dione core and the chlorobenzyl substituent.

Synthesis Analysis

The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported in the literature. For instance, derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized and studied for their corrosion inhibition properties . Another study describes the efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, which could be related to the synthesis of the compound . Although the exact synthesis of 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is not detailed, these studies provide insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been investigated using various techniques. For example, the molecular and crystal structure of a related compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, was determined, revealing a molecule consisting of three rigid rings connected by single bonds and exhibiting an intramolecular hydrogen bond . This suggests that the compound of interest may also exhibit a complex molecular geometry with potential intramolecular interactions.

Chemical Reactions Analysis

The reactivity of the pyrrolopyridine dione core has been explored in various chemical reactions. Chlorination reactions of related compounds have been studied, such as the chlorination of 1H-pyrrolo[3,2-c]pyridin-4,6(5H, 7H)dione, which yielded dichloro derivatives . These findings indicate that the chlorobenzyl group in the compound of interest may also undergo specific chemical reactions, potentially leading to a variety of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives have been characterized in some studies. For instance, the corrosion inhibition properties of PPD and MPPD were evaluated, showing that these compounds are effective corrosion inhibitors for carbon steel in hydrochloric acid medium . The adsorption mechanism was found to be mainly controlled by a chemisorption process. While the exact properties of 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are not provided, the related studies suggest that it may exhibit similar adsorption behavior and could potentially serve as a corrosion inhibitor or have other applications based on its physical and chemical properties.

Aplicaciones Científicas De Investigación

Structural and Synthetic Importance

The pyrrolidine ring, a structural component of 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, is widely utilized by medicinal chemists due to its versatile nature in exploring pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage. The presence of this ring allows for efficient exploration of pharmacophore space due to sp3-hybridization, significant contribution to the molecule's stereochemistry, and enhanced three-dimensional coverage through non-planarity, a phenomenon termed "pseudorotation" (Li Petri et al., 2021).

The variability in chemistry and properties of pyridine derivatives, closely related to the core structure of the compound , underscores the potential for synthesizing a wide range of compounds with diverse properties and applications. This review emphasizes the preparation procedures, properties, and various forms of pyridine derivatives, suggesting points of potential interest for future investigations (Boča et al., 2011).

Pharmaceutical and Biological Implications

Diketopyrrolopyrroles, akin to the core structure of the compound, are utilized as dyes with applications spanning high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their significance is highlighted by the ongoing progress in synthesis, reactivity elucidation, and the relationship between structure and optical properties, suggesting potential pharmaceutical and biological implications (Grzybowski & Gryko, 2015).

Moreover, the pyrano[2,3-d]pyrimidine scaffold, a close relative of the structure , is recognized for its broad synthetic applications and bioavailability. The importance of hybrid catalysts in synthesizing various derivatives of this scaffold through one-pot multicomponent reactions is reviewed, emphasizing the broader catalytic applications for developing lead molecules in the medicinal and pharmaceutical industries (Parmar et al., 2023).

Analytical Chemistry and Sensing Applications

Pyridine derivatives, including structures similar to 2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, are crucial in analytical chemistry, particularly as chemosensors. These derivatives have a high affinity for various ions and neutral species, making them effective in determining different species in environmental, agricultural, and biological samples. The structural characterization and potential of pyridine derivatives in analytical chemistry emphasize their significance in the development of selective and effective chemosensors (Abu-Taweel et al., 2022).

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-3-1-2-9(6-10)8-17-13(18)11-4-5-16-7-12(11)14(17)19/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDBWWETXFLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(C2=O)C=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)